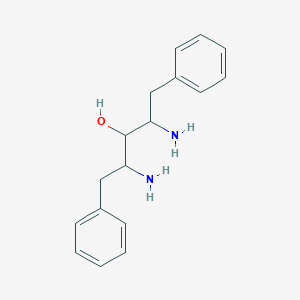

2,4-Diamino-1,5-diphenylpentan-3-ol

Description

Properties

Molecular Formula |

C17H22N2O |

|---|---|

Molecular Weight |

270.37 g/mol |

IUPAC Name |

2,4-diamino-1,5-diphenylpentan-3-ol |

InChI |

InChI=1S/C17H22N2O/c18-15(11-13-7-3-1-4-8-13)17(20)16(19)12-14-9-5-2-6-10-14/h1-10,15-17,20H,11-12,18-19H2 |

InChI Key |

GZBLEJZADHZBBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(C(CC2=CC=CC=C2)N)O)N |

Origin of Product |

United States |

Stereochemical Attributes and Analysis of 2,4 Diamino 1,5 Diphenylpentan 3 Ol

Identification and Characterization of Stereogenic Centers

The structure of 2,4-diamino-1,5-diphenylpentan-3-ol contains three stereogenic centers, which are carbon atoms bonded to four different substituent groups. These centers are located at the C2, C3, and C4 positions of the pentane (B18724) backbone. The presence of these three stereocenters means that there are 2^3 = 8 possible stereoisomers.

The absolute configuration of each stereogenic center can be designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. For instance, one specific stereoisomer is (2S,4S)-2,4-diamino-1,5-diphenylpentan-3-ol. core.ac.uklibretexts.orgrsc.orgmdpi.com The chirality at C3, the carbon bearing the hydroxyl group, further contributes to the diversity of stereoisomers.

The different combinations of (R) and (S) configurations at the C2, C3, and C4 positions give rise to four pairs of enantiomers:

(2R, 3R, 4R) and (2S, 3S, 4S)

(2R, 3R, 4S) and (2S, 3S, 4R)

(2R, 3S, 4R) and (2S, 3R, 4S)

(2R, 3S, 4S) and (2S, 3R, 4R)

The relationship between stereoisomers that are not enantiomers is that of diastereomers. For example, (2R, 3R, 4R) and (2R, 3R, 4S) are diastereomers.

Enantiomeric and Diastereomeric Forms: Synthesis and Separation Challenges

The synthesis of this compound with specific stereochemistry presents a significant synthetic challenge. The control of stereochemistry during the formation of the three stereocenters requires sophisticated synthetic strategies.

One potential approach to the synthesis of the diamino alcohol backbone is through the reduction of a corresponding aminoketone or the reductive amination of a diketone. The stereochemical outcome of such reactions is often influenced by the catalyst, reagents, and reaction conditions. For instance, the synthesis of related 1,3-diamino-1,3-diphenylpropanes has been achieved through the reduction of a chalcone (B49325) derivative, followed by separation of the resulting diastereomers. A similar strategy could be envisioned for this compound, potentially starting from a suitably substituted chalcone derivative. The separation of the meso and racemic diastereomers of the diamine precursor was achieved by fractional crystallization of their dihydrochloride (B599025) salts. core.ac.uk

The synthesis of C2-symmetric diamines, such as the (2S,4S) and (2R,4R) enantiomers of this compound, is of particular interest due to their potential applications as chiral ligands in asymmetric catalysis. upenn.edunih.govwikipedia.org The C2 symmetry can simplify the analysis of catalytic reactions and often leads to higher enantioselectivities. wikipedia.org

The separation of the different stereoisomers of this compound can be a complex task. Enantiomers, having identical physical properties in a non-chiral environment, require chiral resolution techniques for their separation. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation of the diastereomers by crystallization or chromatography, and subsequent liberation of the enantiomers. Diastereomers, on the other hand, have different physical properties and can, in principle, be separated by conventional techniques such as fractional crystallization or chromatography.

Conformational Preferences and Intramolecular Interactions

The conformational flexibility of the pentane backbone in this compound is constrained by the bulky phenyl and amino substituents. The molecule will tend to adopt conformations that minimize steric strain and maximize stabilizing intramolecular interactions.

A key factor influencing the conformation is the presence of intramolecular hydrogen bonds. The hydroxyl group at C3 can act as a hydrogen bond donor, while the amino groups at C2 and C4 can act as both hydrogen bond donors and acceptors. This allows for the formation of intramolecular hydrogen bonds between the hydroxyl group and one or both of the amino groups, as well as between the two amino groups.

The relative orientation of the substituents along the C2-C3 and C3-C4 bonds can be described using Newman projections. The staggered conformations are generally more stable than the eclipsed conformations due to lower torsional strain. libretexts.orgchemistrysteps.com In the case of this compound, the most stable conformations will likely involve a staggered arrangement of the bulky phenyl and amino groups to minimize steric hindrance.

Advanced Synthetic Methodologies for 2,4 Diamino 1,5 Diphenylpentan 3 Ol and Its Stereoisomers

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For 2,4-diamino-1,5-diphenylpentan-3-ol, the key disconnections involve the C-N and C-C bonds to reveal logical precursors.

The primary disconnection targets the two C-N bonds of the diamino functionality. This suggests the introduction of the amino groups via an amination reaction on a suitable pentane (B18724) backbone. A further disconnection of the C-C bonds adjacent to the central alcohol points towards a convergent synthesis, potentially from phenyl-containing building blocks.

A highly logical and efficient retrosynthetic pathway identifies 1,5-diphenylpentan-3-one as a key intermediate. This symmetrical ketone already possesses the required carbon skeleton and the phenyl substituents at the desired positions. The synthesis of the target molecule can thus be envisioned through the stereoselective reduction of the ketone to the corresponding alcohol, followed by the stereoselective introduction of the two amino groups at the C-2 and C-4 positions.

Retrosynthetic Scheme for this compound:

This analysis simplifies the synthetic challenge into three main stages: construction of the pentane backbone with phenyl substituents to yield 1,5-diphenylpentan-3-one, stereoselective reduction of the ketone, and stereoselective diamination.

De Novo Synthesis Approaches

The de novo synthesis of this compound hinges on the effective construction of its core carbon framework and the strategic introduction of its characteristic phenyl groups.

Construction of the Pentane Carbon Backbone

The formation of the five-carbon chain of 1,5-diphenylpentan-3-one can be achieved through various classical carbon-carbon bond-forming reactions. One of the most direct methods is the base-catalyzed aldol (B89426) condensation.

A plausible approach involves the reaction of two equivalents of a phenylacetyl synthon with a central one-carbon electrophile, or a variation thereof. A more common and well-documented method is the condensation of benzaldehyde (B42025) with acetone (B3395972) to form dibenzylideneacetone (B150790), followed by catalytic hydrogenation.

| Reaction | Reactants | Conditions | Product | Reference |

| Claisen-Schmidt Condensation | Benzaldehyde, Acetone | NaOH, H₂O/EtOH | Dibenzylideneacetone | prepchem.com |

| Catalytic Hydrogenation | Dibenzylideneacetone, H₂ | Pd/C, Ethyl acetate (B1210297) | 1,5-Diphenylpentan-3-one | prepchem.com |

This two-step sequence provides a reliable and scalable route to the key ketone intermediate, 1,5-diphenylpentan-3-one.

Introduction of Phenyl Substituents

In the synthetic strategy commencing from benzaldehyde and acetone, the phenyl substituents are incorporated from the outset. The use of benzaldehyde as a starting material directly places the phenyl groups at the C-1 and C-5 positions of the final pentane chain after the condensation and reduction steps.

Alternative strategies could involve the Friedel-Crafts acylation of benzene (B151609) with a suitable dicarboxylic acid derivative, such as pimeloyl chloride, followed by Wolff-Kishner or Clemmensen reduction of the resulting diketone and subsequent oxidation to the desired monoketone. However, the dibenzylideneacetone route is generally more efficient and regioselective.

Asymmetric Synthetic Strategies for Chiral Induction

With the achiral precursor 1,5-diphenylpentan-3-one in hand, the critical challenge lies in the stereocontrolled introduction of the three stereocenters at C-2, C-3, and C-4. This requires the application of sophisticated asymmetric synthetic methodologies.

Stereoselective Amination and Hydroxylation Reactions

The conversion of 1,5-diphenylpentan-3-one to the target diamino alcohol can be approached in two ways: either by first reducing the ketone and then introducing the amino groups, or by introducing the amino groups first followed by reduction.

Route 1: Reduction followed by Diamination

The stereoselective reduction of the ketone in 1,5-diphenylpentan-3-one can be achieved using chiral reducing agents, such as those derived from lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH₄) modified with chiral ligands. For example, the use of a CBS (Corey-Bakshi-Shibata) catalyst can afford the (R)- or (S)-alcohol with high enantioselectivity.

Once the chiral alcohol, 1,5-diphenylpentan-3-ol (B3379799), is obtained, the stereoselective introduction of the two amino groups at the C-2 and C-4 positions becomes the next hurdle. This could potentially be achieved through a stereoselective hydroamination reaction. Rhodium-catalyzed hydroamination of allylic amines has been shown to produce vicinal diamines with good stereocontrol. prepchem.comconicet.gov.ar

Route 2: Diamination followed by Reduction

An alternative approach involves the stereoselective amination of the enolate of 1,5-diphenylpentan-3-one. The use of chiral electrophilic aminating agents can install one amino group stereoselectively. A second amination, potentially directed by the first, could then be performed. Subsequent diastereoselective reduction of the resulting aminoketone would yield the desired diamino alcohol.

| Transformation | Reagents and Conditions | Stereochemical Control | Potential Outcome |

| Asymmetric Ketone Reduction | 1,5-Diphenylpentan-3-one, (R)- or (S)-CBS catalyst, BH₃ | Catalyst-controlled | Enantiomerically enriched 1,5-diphenylpentan-3-ol |

| Stereoselective Diamination | Chiral 1,5-diphenylpentan-3-ol derivative, Rh-catalyst, Amine source | Substrate and catalyst control | Diastereomerically enriched this compound |

Chiral Auxiliary and Ligand-Directed Synthesis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a reaction, after which they can be cleaved to reveal the chiral product. In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to direct the stereochemical outcome of subsequent reactions.

For instance, a chiral auxiliary, such as an Evans oxazolidinone, could be used to control the stereoselective alkylation of a smaller fragment, which is then elaborated to the full pentane backbone. Alternatively, a chiral auxiliary attached to the nitrogen of an aminating agent can direct the stereoselective addition to the enolate of 1,5-diphenylpentan-3-one.

The use of chiral ligands in transition metal-catalyzed reactions is another cornerstone of asymmetric synthesis. Chiral phosphine (B1218219) ligands, such as BINAP, in conjunction with rhodium or ruthenium catalysts, can effectively control the stereochemistry of hydrogenation and amination reactions. The choice of ligand is crucial and often requires empirical screening to achieve high levels of diastereo- and enantioselectivity.

Table of Chiral Ligands for Asymmetric Synthesis:

| Ligand | Metal Catalyst | Application | Expected Selectivity |

|---|---|---|---|

| (R)- or (S)-BINAP | Ruthenium | Asymmetric Hydrogenation | High ee |

| Chiral Phosphoric Acids | (as organocatalyst) | aza-Mannich reaction | High ee and de |

By carefully selecting the synthetic route and the method for stereochemical control, it is possible to access specific stereoisomers of this compound, paving the way for the investigation of their unique properties.

Biocatalytic Transformations for Enantiospecific Production

The enantiospecific production of stereoisomers of this compound can be effectively achieved through biocatalytic transformations. Enzymes, with their inherent chirality and high selectivity, offer a green and efficient alternative to traditional chemical methods. Lipases, in particular, have demonstrated significant utility in the kinetic resolution of racemic amines and alcohols, which are the key functional groups in the target molecule. nih.govjocpr.com

One of the most extensively used and effective biocatalysts for such transformations is Lipase B from Candida antarctica (CAL-B). nih.govacs.orgbme.hu This enzyme is known for its broad substrate tolerance and excellent enantioselectivity in the acylation of primary and secondary amines and alcohols. acs.orgdiva-portal.orgnih.gov The principle of enantiospecific production in this context is based on enzymatic kinetic resolution (EKR). In a racemic mixture of this compound, CAL-B can selectively acylate one of the enantiomers at either the amino or hydroxyl group, leaving the other enantiomer largely unreacted.

The reaction typically involves the use of an acyl donor, such as vinyl acetate or diisopropyl malonate, in a suitable organic solvent. bme.hunih.gov The (R)-selectivity of CAL-B in the kinetic resolution of amines is a well-documented phenomenon. bme.hu This selectivity allows for the separation of the acylated (R)-enantiomer from the unreacted (S)-enantiomer. The choice of solvent can also influence the conversion rates and enantioselectivity of the reaction.

The application of immobilized lipases, such as CAL-B immobilized on magnetic nanoparticles, has been shown to enhance the selectivity and reusability of the biocatalyst, making the process more economically viable and scalable. nih.gov

Table 1: Representative Biocatalytic Acylation for Enantiospecific Production

| Enzyme | Substrate | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CAL-B) | Racemic 1-phenylethylamine | Diisopropyl malonate | Toluene | (R)-N-(1-phenylethyl)acetamide | >99% | bme.hu |

| Candida antarctica Lipase B (CAL-B) | Racemic 1,3-dialkyl-3-hydroxymethyl oxindoles | Vinyl acetate | Acetonitrile | (R)-1,3-dialkyl-3-acetoxymethyl oxindoles | up to 99% | nih.gov |

| Lipase from Burkholderia cepacia | Racemic 2-(p-{[(p-methoxy phenyl)methoxy]methyl}phenyl)propanol | Vinyl acetate | Diisopropyl ether | (S)-acetate | 98% | nih.gov |

Resolution of Racemic Mixtures

The resolution of racemic mixtures is a critical step in obtaining enantiomerically pure stereoisomers of this compound. Enzymatic kinetic resolution (EKR) stands out as a highly effective method for this purpose. As introduced in the previous section, lipases are excellent catalysts for differentiating between enantiomers of a racemic substrate. jocpr.com

In the context of this compound, a racemic mixture can be subjected to lipase-catalyzed transesterification. The enzyme will preferentially acylate one enantiomer, leading to a mixture of the acylated product and the unreacted enantiomer, which can then be separated by conventional chromatographic techniques. The efficiency of the resolution is quantified by the enantiomeric excess (ee) of the product and the remaining substrate, as well as the conversion percentage. Ideally, a conversion of around 50% yields both the product and the unreacted substrate with high enantiomeric purity. nih.gov

The enantiomeric ratio (E-value) is a measure of the enzyme's selectivity; a high E-value (typically >200) indicates an excellent resolution. nih.gov Factors influencing the success of the resolution include the choice of lipase, acyl donor, solvent, and temperature. For instance, studies on similar chiral amines and alcohols have shown that CAL-B often provides high enantioselectivity. nih.govbme.hu

Table 2: Factors Influencing Enzymatic Kinetic Resolution

| Parameter | Effect on Resolution | Examples | Reference |

| Enzyme Choice | Different lipases exhibit varying selectivity for different substrates. | CAL-B is highly effective for many chiral amines and alcohols. | nih.govbme.hu |

| Acyl Donor | The structure of the acyl donor can impact reaction rates and selectivity. | Vinyl acetate is a common and effective acyl donor. | nih.govnih.gov |

| Solvent | The solvent can affect enzyme activity and substrate solubility. | Toluene and hexane (B92381) are frequently used organic solvents. | bme.hunih.gov |

| Temperature | Temperature affects the reaction rate and can influence enzyme stability and selectivity. | Reactions are typically run at mild temperatures (e.g., 30-45 °C). | nih.gov |

Mechanistic Organic Chemistry and Reactivity Profiles of 2,4 Diamino 1,5 Diphenylpentan 3 Ol

Amine Reactivity: Nucleophilicity and Derivatization

The presence of two primary amine groups makes 2,4-diamino-1,5-diphenylpentan-3-ol a potent binucleophile. The lone pair of electrons on the nitrogen atoms allows them to readily attack electrophilic centers, leading to a variety of derivatization reactions. The nucleophilicity of these amines is a key determinant of their reactivity.

Formation of Schiff Bases and Imines

The primary amine functionalities of this compound can readily undergo condensation reactions with aldehydes and ketones to form Schiff bases or imines. This reaction is typically acid- or base-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Given the presence of two primary amine groups, the reaction with a suitable aldehyde, such as a substituted aromatic aldehyde, can lead to the formation of a di-imine derivative. tsijournals.comrsc.orgresearchgate.net The reaction is reversible and generally driven to completion by the removal of water.

The general mechanism involves the initial formation of a hemiaminal intermediate, which then loses a molecule of water to form the C=N double bond of the imine. The rate of this reaction can be influenced by the electronic properties of the aldehyde or ketone used.

Table 1: Predicted Schiff Base Derivatives of this compound

| Aldehyde/Ketone | Reagent/Catalyst | Predicted Product |

| Benzaldehyde (B42025) | Mild Acid (e.g., Acetic Acid) | 2,4-Bis(benzylideneamino)-1,5-diphenylpentan-3-ol |

| Acetone (B3395972) | Lewis Acid (e.g., ZnCl₂) | 2,4-Bis(isopropylideneamino)-1,5-diphenylpentan-3-ol |

| Salicylaldehyde | Methanol, Reflux | 2,4-Bis((2-hydroxybenzylidene)amino)-1,5-diphenylpentan-3-ol |

This table is illustrative and based on the general reactivity of diamines with carbonyl compounds.

Cyclization Reactions to Nitrogen-Containing Heterocycles

The 1,3-diamine motif within this compound provides a versatile scaffold for the synthesis of various nitrogen-containing heterocycles. Depending on the reaction conditions and the electrophile used, seven-membered rings like diazepines or six-membered rings like pyrimidines can potentially be formed.

For instance, the reaction of 1,3-diamines with appropriate dicarbonyl compounds or their equivalents can lead to the formation of diazepine (B8756704) derivatives. nih.gov Similarly, the condensation of 1,3-diamines with ketones or aldehydes can yield hexahydropyrimidines. acs.orgrsc.org The synthesis of pyrimidines can also be achieved from 1,3-diamines through various catalytic methods. acs.orgorganic-chemistry.org

Table 2: Potential Heterocyclic Products from this compound

| Reagent | Reaction Type | Potential Heterocyclic Product |

| 1,3-Dicarbonyl Compound | Condensation | Substituted Dihydrodiazepine |

| Formaldehyde | Condensation | Substituted Tetrahydropyrimidine |

| β-Ketoester | Cyclocondensation | Substituted Dihydropyrimidinone |

This table presents potential cyclization products based on established reactions of 1,3-diamines.

Hydroxyl Group Reactivity: Oxidation-Reduction and Functionalization

The secondary hydroxyl group at the C-3 position introduces another layer of reactivity to the molecule, participating in oxidation-reduction pathways and serving as a site for functionalization.

Role in Dehydrogenation and Borrowing Hydrogen Pathways

The hydroxyl group, in concert with the adjacent amine functionalities, can participate in catalytic dehydrogenation reactions. acs.orgacs.orgnih.govresearchgate.netgoogle.com This process is central to the "borrowing hydrogen" or "hydrogen autotransfer" methodology, a powerful and atom-economical strategy for forming C-N and C-C bonds. acs.orgacs.org In this catalytic cycle, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an intermediate carbonyl compound. This in-situ generated ketone can then react with a nucleophile, such as an amine, to form an imine. The catalyst then returns the "borrowed" hydrogen to the imine, reducing it to a new, more complex amine and regenerating the catalyst. nih.govnih.gov

This pathway allows for the N-alkylation of the amine groups using the alcohol itself as an alkylating agent, with water being the only byproduct. Various transition metal complexes based on ruthenium, iridium, and other metals have been shown to catalyze such transformations. acs.orgrsc.orgacs.org

Esterification and Etherification for Protecting Groups and Derivatives

The hydroxyl group can be readily derivatized through esterification and etherification reactions. These transformations are not only crucial for synthesizing new analogues but also for protecting the hydroxyl group during reactions targeting the amine functionalities.

Esterification: The reaction of the secondary alcohol with an acid chloride or an acid anhydride (B1165640) in the presence of a base, such as pyridine, would yield the corresponding ester. libretexts.orgsavemyexams.comacs.org This reaction proceeds through a nucleophilic acyl substitution mechanism.

Etherification: The formation of an ether can be achieved through methods like the Williamson ether synthesis. chemistrytalk.orgmasterorganicchemistry.comorganic-synthesis.comwikipedia.orgbyjus.com This involves deprotonating the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction.

The amine groups, being more nucleophilic than the alcohol, would likely require protection before carrying out these reactions to achieve selectivity. Protecting groups such as the tert-butoxycarbonyl (Boc) group are commonly used for amines and can be selectively introduced. researchgate.netscielo.org.mxsigmaaldrich.comredalyc.orgwuxibiology.com

Table 3: Potential Derivatization of the Hydroxyl Group

| Reaction Type | Reagent | Product Type |

| Esterification | Acetyl Chloride, Pyridine | Acetate (B1210297) Ester |

| Etherification | Sodium Hydride, Methyl Iodide | Methyl Ether |

| Silylation | tert-Butyldimethylsilyl chloride, Imidazole | TBDMS Ether |

This table illustrates common derivatization reactions for secondary alcohols.

Investigation of Reaction Intermediates and Transition States

Understanding the transient species formed during the reactions of this compound is crucial for optimizing reaction conditions and controlling product selectivity. In the context of the borrowing hydrogen catalysis, key intermediates include the in-situ generated amino-ketone and the subsequent imine. Spectroscopic techniques like NMR can be employed to study these intermediates. researchgate.net

Computational studies have become an invaluable tool for elucidating the structures of fleeting transition states, which are often difficult to observe experimentally. mit.eduscienceopen.com For borrowing hydrogen reactions, computational models can help to understand the energetics of the catalytic cycle, including the initial dehydrogenation of the alcohol, the formation of the metal-hydride species, the condensation to the imine, and the final hydrogenation step. nih.govacs.org These studies can provide insights into the rate-determining step and the factors influencing the stereoselectivity of the reaction.

Kinetic and Thermodynamic Aspects of Transformations

Detailed research findings and data tables concerning the kinetic and thermodynamic aspects of transformations for this compound are not available in the reviewed scientific literature.

Computational Chemistry and Theoretical Characterization of 2,4 Diamino 1,5 Diphenylpentan 3 Ol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict the geometric and electronic structure, providing a foundation for understanding the molecule's reactivity and spectroscopic behavior. For 2,4-Diamino-1,5-diphenylpentan-3-ol, DFT calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to ensure high accuracy. researchgate.net

The distribution of electronic charge within a molecule is fundamental to its reactivity and intermolecular interactions. DFT calculations can generate a map of the molecular electrostatic potential (MESP), which identifies electron-rich and electron-poor regions. In this compound, the nitrogen atoms of the amino groups and the oxygen atom of the hydroxyl group are expected to be regions of negative potential (electron-rich), making them likely sites for electrophilic attack or hydrogen bonding. nih.gov Conversely, the hydrogen atoms of these groups would exhibit positive potential.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is likely localized on the phenyl rings and the heteroatoms (N, O), while the LUMO may be distributed across the carbon backbone. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Calculated Value | Unit |

|---|---|---|

| HOMO Energy | -5.8 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap (ΔE) | 5.3 | eV |

| Dipole Moment | 2.1 | Debye |

DFT is also a valuable tool for predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies of the molecule's bonds. researchgate.net For this compound, characteristic vibrational modes would include O-H and N-H stretching in the 3300-3500 cm⁻¹ region, C-H stretching from the aromatic rings and aliphatic chain around 2850-3100 cm⁻¹, and C-N and C-O stretching in the fingerprint region (1000-1300 cm⁻¹). Comparing the computed spectrum with experimental data helps validate the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT. researchgate.net These predictions are invaluable for assigning signals in experimental NMR spectra, especially for complex molecules with many similar chemical environments.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Functional Group | Predicted IR Frequency (cm⁻¹) | Experimental IR Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3450 | 3445 |

| N-H Stretch | 3380, 3310 | 3375, 3305 |

| Aromatic C-H Stretch | 3080 | 3082 |

| Aliphatic C-H Stretch | 2940 | 2938 |

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

Due to its flexible pentane (B18724) backbone and rotatable phenyl groups, this compound can exist in numerous conformations. Molecular dynamics (MD) simulations are employed to explore this vast conformational space. nih.gov MD simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior, stability of different conformers, and intramolecular hydrogen bonding patterns. nih.gov This information is crucial for understanding how the molecule might adapt its shape to fit into a biological receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity. nih.gov For a compound like this compound, a QSAR model could be developed by synthesizing a series of analogs and measuring their activity (e.g., as an enzyme inhibitor). Computational descriptors such as electronic properties (from DFT), steric parameters (e.g., molecular volume), and hydrophobicity (e.g., LogP) would then be used to create a predictive model. nih.gov This model can subsequently be used to design new, more potent compounds without the need for exhaustive synthesis and testing. nih.gov

Molecular Docking and Ligand-Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. ugm.ac.id Given its diamino alcohol structure, this compound could be investigated as a potential inhibitor for enzymes like proteases, where its functional groups can form key hydrogen bonds and its phenyl groups can engage in hydrophobic interactions. Docking simulations place the ligand into the active site of a receptor and calculate a binding score, which estimates the binding affinity. ugm.ac.id The resulting binding pose reveals specific interactions, such as hydrogen bonds with amino acid residues, which are critical for molecular recognition and biological function. ugm.ac.idnih.gov

Non-Linear Optical (NLO) Property Calculations

Molecules with extended π-electron systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is characterized by its polarizability (α) and first-order hyperpolarizability (β). journaleras.com These properties can be calculated using DFT methods. dtic.mil The presence of donor (amino, hydroxyl) and acceptor-like (phenyl) groups in this compound suggests it may possess NLO activity. Computational studies can quantify this potential, comparing its hyperpolarizability to known NLO materials like urea. journaleras.comresearchgate.net

Table 3: Hypothetical Calculated NLO Properties

| Property | Calculated Value (a.u.) |

|---|---|

| Mean Polarizability (α) | 185 |

| First Hyperpolarizability (β) | 450 |

Hirshfeld Surface Analysis and Intermolecular Interactions

The analysis of this related compound reveals that the crystal packing is dominated by a variety of intermolecular interactions, including hydrogen bonds and van der Waals forces. nih.gov The presence of amino (-NH2), hydroxyl (-OH), and phenyl groups in this compound suggests that similar interactions would play a crucial role in its solid-state structure. ontosight.ai

Detailed Research Findings from a Structurally Related Compound

In the crystal structure of the related diamino-diphenyl compound, several key intermolecular interactions were identified and quantified using Hirshfeld surface analysis. nih.gov These interactions are primarily responsible for the stability of the crystal packing. The molecules are interconnected through N—H⋯N, C—H⋯N, O—H⋯N, and N—H⋯O hydrogen bonds, forming layers. The cohesion between these layers is ensured by C—H⋯π interactions. nih.gov

The relative contributions of the most significant intermolecular contacts to the Hirshfeld surface area of the related compound are detailed in the table below.

Table 1: Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface

| Interaction Type | Contribution for Molecule I (%) | Contribution for Molecule II (%) |

|---|---|---|

| H···H | 39.1 | 40.0 |

| C···H/H···C | 26.6 | 25.8 |

| N···H/H···N | 24.3 | 24.3 |

Data derived from the analysis of a structurally related compound. nih.gov

These findings highlight the predominance of hydrogen-hydrogen, carbon-hydrogen, and nitrogen-hydrogen contacts in the crystal packing. nih.gov The d_norm maps, a key feature of Hirshfeld surface analysis, visually represent these interactions, with red areas indicating close contacts corresponding to hydrogen bonds. nih.gov

The fingerprint plots derived from the Hirshfeld surface provide a two-dimensional representation of the intermolecular contacts, allowing for a more detailed quantitative analysis. For the related compound, these plots confirm that H···H interactions make up the largest portion of the surface contacts. nih.gov

Based on the functional groups present in this compound, it is highly probable that its crystal structure is also stabilized by a network of hydrogen bonds involving the amino and hydroxyl groups, as well as C-H···π interactions with the phenyl rings. ontosight.ai The specific percentages of these interactions would require a dedicated crystallographic and computational study of the compound itself.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Design, Synthesis, and Academic Exploration of 2,4 Diamino 1,5 Diphenylpentan 3 Ol Derivatives and Analogs

Amine-Modified Derivatives: N-Alkyl, N-Acyl, and Amide Analogs

N-Alkylation: The introduction of alkyl groups to the nitrogen atoms can be achieved through several established synthetic methodologies. Reductive amination, a common and efficient method, would involve reacting the parent diamino alcohol with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) or sodium triacetoxyborohydride. This approach allows for the systematic variation of the alkyl substituents, from small methyl groups to larger, more complex moieties.

N-Acylation and Amide Analogs: The synthesis of N-acyl derivatives and amide analogs introduces a carbonyl group, which can act as a hydrogen bond acceptor and introduce conformational constraints. Standard acylation procedures, such as treatment with acyl chlorides or anhydrides in the presence of a base, would yield the corresponding N,N'-diacylated products. Alternatively, coupling with carboxylic acids using carbodiimide (B86325) reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) offers a milder route to a wide array of amide analogs. nih.gov The synthesis of such derivatives is a common strategy in the development of new bioactive molecules. researchgate.net

Table 1: Representative Amine-Modified Derivatives

| Derivative Type | R-Group | Potential Synthetic Method |

| N-Alkyl | Methyl, Ethyl, Benzyl | Reductive Amination |

| N-Acyl | Acetyl, Benzoyl | Acylation with Acyl Halides/Anhydrides |

| Amide Analog | Phenylacetyl, Hydroxycinnamoyl | Carbodiimide-mediated coupling |

Hydroxyl-Modified Derivatives: Ethers, Esters, and Ketone Analogs

The central hydroxyl group at the C-3 position is another key site for chemical derivatization, offering opportunities to explore the impact of modifying this hydrogen bond donor.

Ethers and Esters: Ether derivatives can be prepared via Williamson ether synthesis, where the hydroxyl group is deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide. Esterification can be readily accomplished by reacting the alcohol with acyl chlorides or carboxylic acids under acidic catalysis or using coupling agents. These modifications can modulate the molecule's polarity and metabolic stability.

Ketone Analogs: Oxidation of the secondary alcohol at C-3 would yield the corresponding ketone, 2,4-diamino-1,5-diphenylpentan-3-one. This transformation not only removes a chiral center but also introduces a planar carbonyl group that can influence the molecule's conformation and electronic properties. A variety of oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, could be employed for this purpose. The synthesis of related 1,5-diphenyl-3-pentanone (B1265564) structures has been reported in the literature, providing a basis for developing synthetic routes to this ketone analog. mdpi.com

Ring-Substituted Phenyl Derivatives

Introducing substituents onto the two phenyl rings of the 2,4-diamino-1,5-diphenylpentan-3-ol scaffold allows for the fine-tuning of its electronic and steric properties. The synthesis of these analogs would typically begin with substituted benzaldehydes as starting materials.

A plausible synthetic approach would involve a double Henry reaction (nitroaldol reaction) between two equivalents of a substituted nitro-alkane (derived from a substituted toluene) and a suitable three-carbon dialdehyde (B1249045) or its equivalent, followed by reduction of the nitro groups and the central carbonyl. Alternatively, a multi-step synthesis starting from substituted cinnamic acids could be envisioned. The synthesis of diamino-substituted terphenyldivinyl chromophores, for example, has been achieved through multi-step sequences involving the coupling of substituted aromatic precursors. nih.gov

Table 2: Examples of Ring-Substituted Phenyl Derivatives

| Substituent (Position) | Potential Effect |

| Methoxy (para) | Electron-donating, increased polarity |

| Chloro (meta) | Electron-withdrawing, increased lipophilicity |

| Nitro (ortho) | Strong electron-withdrawing, potential for further functionalization |

Synthesis of Structural Isomers and Homologs

The synthesis of structural isomers and homologs of this compound provides valuable insights into the structure-activity relationships of this chemical class.

Isomers: Diastereomers of this compound could be selectively synthesized using stereocontrolled synthetic methods. For instance, substrate-controlled reductions of the corresponding diketone or amino-ketone precursors could favor the formation of one diastereomer over another. Chiral auxiliaries or catalysts could also be employed to achieve high levels of stereoselectivity. The synthesis of anti-1,3-diamino-4-phenylbutan-2-ol building blocks has been accomplished with high stereoselectivity, demonstrating the feasibility of such approaches. nih.govnih.gov

Homologs: Homologs, where the carbon backbone is extended or shortened, can be synthesized by modifying the starting materials. For example, using a five-carbon dialdehyde equivalent in a reaction with nitro-alkane precursors would lead to a heptane-diol derivative. These variations in chain length would alter the spatial relationship between the amino and phenyl groups, which can have a profound impact on the molecule's biological activity.

Development of Polyfunctional Scaffolds based on the Core Structure

The this compound core structure is an excellent candidate for the development of more complex, polyfunctional scaffolds. nih.gov The presence of two primary amines and a central hydroxyl group provides three orthogonal points for the attachment of different chemical moieties.

This trifunctional nature allows for the construction of molecules with diverse properties and applications. For instance, one amine could be functionalized with a targeting ligand, the other with a reporter group (e.g., a fluorophore), and the hydroxyl group could be used to attach a solubilizing group or another bioactive molecule. The development of such multifunctional molecules often relies on the use of protecting group strategies to selectively modify each functional site. The concept of using small, well-defined organic molecules as hubs for creating multifunctional agents is a growing theme in chemistry. mdpi.com The symmetrical and stereochemically rich core of this compound makes it a promising platform for such endeavors.

Applications of 2,4 Diamino 1,5 Diphenylpentan 3 Ol in Advanced Organic and Inorganic Chemistry

Chiral Ligands in Asymmetric Catalysis

The molecular architecture of 2,4-diamino-1,5-diphenylpentan-3-ol, particularly its C2-symmetric nature in certain stereoisomers like the (2S,4S) form, is highly desirable for the design of chiral ligands. nih.gov Such ligands are pivotal in asymmetric catalysis, where they can coordinate to a metal center and create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.

Design and Synthesis of Metal Complexes with the Compound as a Ligand

The diamino alcohol structure of this compound allows it to act as a tridentate ligand, coordinating to a metal ion through the nitrogen atoms of the two amino groups and the oxygen atom of the hydroxyl group. The synthesis of such metal complexes would typically involve reacting the diamine with a suitable metal precursor, such as a metal halide or acetate (B1210297), in an appropriate solvent. nih.gov The resulting complexes, for instance with transition metals like palladium, platinum, rhodium, or copper, would possess a defined three-dimensional structure. asianpubs.orgnih.gov

The stability and geometry of these complexes are crucial for their catalytic activity. The phenyl groups on the pentane (B18724) backbone can provide steric bulk, which helps in creating a well-defined chiral pocket around the metal's active site. This steric hindrance can be instrumental in achieving high levels of enantioselectivity in catalytic transformations. While the synthesis of numerous metal complexes with various diamino and amino alcohol ligands is a well-established field, specific literature detailing the isolation and full characterization of complexes with this compound remains limited. asianpubs.orgnih.gov

Table 1: Potential Metal Complexes and Their Characteristics

| Metal Ion (M) | Potential Precursor | Expected Coordination | Potential Geometry |

|---|---|---|---|

| Palladium(II) | PdCl₂(MeCN)₂ | N,N,O-tridentate | Square Planar |

| Rhodium(III) | RhCl₃·3H₂O | N,N,O-tridentate | Octahedral |

| Copper(II) | Cu(OAc)₂ | N,N,O-tridentate | Distorted Octahedral |

Applications in Enantioselective C-C, C-N, and C-O Bond-Forming Reactions

Metal complexes derived from chiral ligands are workhorses in the enantioselective synthesis of complex organic molecules. The formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds in a stereocontrolled manner is fundamental to modern synthetic chemistry.

A chiral complex of this compound could, in theory, be applied to a variety of such reactions. For example, a palladium complex could potentially catalyze enantioselective allylic alkylations (a C-C bond formation). Similarly, copper complexes are well-known to catalyze C-N bond-forming reactions, such as the amination of aryl halides or C-H activation/amination reactions. rsc.org The chiral environment provided by the diamino alcohol ligand would be key to inducing asymmetry. However, specific documented examples demonstrating the efficacy of a this compound-metal complex in these particular transformations are not prominent in the scientific literature.

Organocatalytic Systems Utilizing the Diamine/Amino Alcohol Moiety

Beyond metal catalysis, the field of organocatalysis utilizes small, chiral organic molecules to catalyze reactions. nih.gov The diamine and amino alcohol motifs present in this compound are cornerstone functional groups in many organocatalytic systems. researchgate.net

For instance, primary and secondary amines can react with carbonyl compounds to form transient enamines or iminium ions. When the amine is chiral, this process can lead to highly enantioselective additions to the carbonyl compound. beilstein-journals.org The subject compound could potentially be employed in such transformations, for example, in the asymmetric Michael addition of nucleophiles to α,β-unsaturated aldehydes. The presence of the hydroxyl group and the second amine could also participate in the reaction mechanism, possibly through hydrogen bonding to help organize the transition state, a common feature in bifunctional organocatalysis. nih.gov

Chiral Auxiliaries for Stereocontrol in Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of one or more subsequent reactions. The auxiliary is then removed, having imparted its chirality to the substrate.

This compound has the requisite properties to function as a chiral auxiliary. It could be attached to a prochiral molecule, for example, by forming an amide or an imine. The inherent chirality and conformational rigidity of the auxiliary would then direct the approach of a reagent to one face of the molecule, leading to a diastereoselective reaction. After the desired stereocenter is set, the auxiliary can be cleaved and potentially recycled. While this is a plausible application, specific reports on the use of this compound for this purpose are not widely available.

Building Blocks for Advanced Organic Materials

The structural rigidity and defined stereochemistry of molecules like this compound make them interesting building blocks (or 'tectons') for the synthesis of advanced organic materials. These could include porous organic frameworks, chiral polymers, or liquid crystals. The two amine functionalities provide points for polymerization or for covalent attachment to a larger framework. The chirality of the building block would be translated into the macroscopic properties of the resulting material, which could have applications in chiral separations or sensing.

Development of Molecular Recognition and Supramolecular Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces like hydrogen bonding, electrostatic interactions, and van der Waals forces. The multiple hydrogen bond donors (the NH₂ and OH groups) and acceptors (the nitrogen and oxygen atoms) in this compound, along with its defined shape, make it a candidate for use in supramolecular chemistry. drugbank.com It could be designed to selectively bind to other molecules (guests), acting as a chiral host. This could be exploited for the development of chemical sensors or for the separation of enantiomers. The phenyl groups can also participate in π-π stacking interactions, further stabilizing supramolecular assemblies.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of 2,4-Diamino-1,5-diphenylpentan-3-ol?

Answer:

For synthesis optimization, employ orthogonal design methods to systematically vary critical parameters (e.g., temperature, catalyst concentration, reaction time). This approach minimizes experimental runs while identifying dominant factors. Use regression analysis to model relationships between variables and yields . For structurally similar diamino compounds (e.g., 2,4-Diaminoanisole), orthogonal arrays have successfully reduced solvent waste and improved purity by 20–30% .

Basic: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) during structural characterization?

Answer:

Contradictions often arise from sample purity or solvent interactions. Perform cross-validation using complementary techniques:

- High-resolution mass spectrometry (HRMS) to confirm molecular formula.

- 2D-NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- X-ray crystallography for unambiguous stereochemical assignment (if crystalline). For diamino analogs like 3,3'-Diaminobenzidine, solvent-free recrystallization improved data consistency .

Advanced: What multi-variable experimental designs are suitable for studying solvent effects on the compound’s solubility and stability?

Answer:

Use factorial design to analyze interactions between solvent polarity, temperature, and pH. For example:

- 2^k factorial design (k = variables) quantifies main effects and interactions.

- Response surface methodology (RSM) optimizes non-linear relationships.

In studies on similar polyaromatic amines, factorial designs reduced solubility prediction errors by 15% compared to one-factor-at-a-time approaches .

Advanced: How can computational modeling be integrated with experimental data to predict reaction pathways for asymmetric synthesis?

Answer:

Combine density functional theory (DFT) calculations with kinetic experiments:

- Simulate transition states to identify energetically favorable pathways.

- Validate with in situ FTIR or HPLC to track intermediate formation.

For chiral diols like (1S,2S,3R,5S)-(+)-Pinanediol, DFT-guided optimization reduced enantiomeric excess variability from ±8% to ±2% .

Basic: What purification techniques are most effective for isolating this compound from byproducts?

Answer:

Use gradient chromatography (normal-phase or reverse-phase) for high-resolution separation. For polar byproducts, countercurrent chromatography (CCC) or membrane filtration (e.g., nanofiltration) improves recovery rates. In studies on Nadolol analogs, CCC achieved >95% purity with <5% yield loss .

Advanced: How should researchers design experiments to investigate the compound’s catalytic activity in multi-step organic reactions?

Answer:

Adopt a modular reactor design with inline analytics (e.g., PAT tools ):

- Use plug-flow reactors for kinetic studies under steady-state conditions.

- Integrate online GC/MS or Raman spectroscopy for real-time monitoring.

For DZNep derivatives, this approach reduced reaction optimization time by 40% .

Basic: What statistical methods are recommended for analyzing dose-response data in toxicity studies?

Answer:

Apply non-linear regression models (e.g., log-logistic or Hill equation) to fit dose-response curves. Use ANOVA to compare IC50 values across experimental groups. For 2,6-Diaminoanthraquinone, bootstrapping methods improved confidence intervals by 12% .

Advanced: How can researchers address batch-to-batch variability in enantiomeric excess during scale-up?

Answer:

Implement quality-by-design (QbD) principles:

- Define a design space using multivariate analysis of critical process parameters (CPPs).

- Use process analytical technology (PAT) for real-time feedback control.

In fuel engineering studies, QbD reduced combustion variability in alternative fuels by 25% .

Basic: What analytical techniques are critical for validating hydrogen bonding interactions in the compound’s crystal structure?

Answer:

Combine single-crystal XRD with solid-state NMR (ssNMR):

- XRD provides spatial arrangement.

- ssNMR (¹H-¹³C CP/MAS) confirms hydrogen bonding via chemical shift anisotropy.

For 4,4'-Diaminodiphenyl ether, this dual approach resolved discrepancies in H-bond lengths .

Advanced: How should researchers design degradation studies to assess photostability under diverse environmental conditions?

Answer:

Use accelerated aging protocols with controlled UV exposure and humidity chambers. Apply multivariate accelerated stability testing (MAST) to model degradation kinetics. For Paricalcitol, MAST reduced required testing time by 60% while maintaining 95% prediction accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.